2-Fluoro-5-sulfamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation, starting from substituted benzoic acids. For example, methyl 2-amino-5-fluorobenzoate, a compound with a similar structural motif, was synthesized using 3-fluorobenzoic acid as a raw material, highlighting the potential synthetic pathways that could be adapted for 2-Fluoro-5-sulfamoylbenzoic acid. This process emphasizes the importance of selecting optimal conditions for each step to achieve high yields and purity of the final product (Yin Jian-zhong, 2010).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of novel uridyl sulfamoylbenzoate derivatives, which are being investigated as potential anticancer agents. These agents target the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy .
Methods of Application or Experimental Procedures
The synthesis of these novel nucleoside analogues involves a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates with excellent yields .
Results or Outcomes
Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR. The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .
Application 2: Synthesis of Furosemide Analogues
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of furosemide analogues . Furosemide is a potent diuretic used in the treatment of edema associated with heart failure and hypertension .
Methods of Application or Experimental Procedures
The compound “2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid” (also known as furosemide) is synthesized by condensing “2-fluoro-4-chloro-5-sulfamoylbenzoic acid” with furfurylamine .
Results or Outcomes
Furosemide is an effective saluretic, meaning it promotes the excretion of salt and water in the urine . This helps to reduce fluid accumulation in the body, which is beneficial in conditions like heart failure and hypertension .
Application 3: Pharmaceutical Secondary Standards
Specific Scientific Field
This application falls under the field of Pharmaceutical Quality Control .
Summary of the Application
“2-Fluoro-5-sulfamoylbenzoic acid” is used as a pharmaceutical secondary standard . These standards are used in quality control laboratories of pharmaceutical manufacturers .
Methods of Application or Experimental Procedures
Pharmaceutical secondary standards are used in various analytical procedures to ensure the quality of pharmaceutical products . They provide a convenient and cost-effective alternative to the preparation of in-house working standards .
Results or Outcomes
The use of these standards helps to ensure the safety and efficacy of pharmaceutical products . They offer multi-traceability to the USP, EP, and BP primary standards, where they are available .
Application 4: Synthesis of Aryl Fluorinated Building Blocks
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
“2-Fluoro-5-sulfamoylbenzoic acid” is used as an aryl fluorinated building block in organic synthesis . These building blocks are used to construct complex organic molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular organic synthesis being performed .
Results or Outcomes
The use of “2-Fluoro-5-sulfamoylbenzoic acid” as a building block can facilitate the synthesis of complex organic molecules, potentially leading to the development of new pharmaceuticals or materials .
Application 5: Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of novel uridyl sulfamoylbenzoate derivatives . These derivatives are being investigated as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy .
Methods of Application or Experimental Procedures
The synthesis of these novel nucleoside analogues involves a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates with excellent yields .
Results or Outcomes
Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR. The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .
Safety And Hazards
The safety information for 2-Fluoro-5-sulfamoylbenzoic acid indicates that it has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H332-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .
properties
IUPAC Name |
2-fluoro-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOFRJMHLQDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368811 | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Fluoro-5-sulfamoylbenzoic acid | |
CAS RN |
112887-25-9 | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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